molecular formula C11H16ClN7O3 B12774246 Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride CAS No. 134749-27-2

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride

Cat. No.: B12774246
CAS No.: 134749-27-2
M. Wt: 329.74 g/mol
InChI Key: OMYJHUPLBMYONM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of this compound follows IUPAC conventions, reflecting its hybrid quinazoline-semicarbazide structure. The full IUPAC designation is [(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride . This nomenclature identifies the core quinazoline ring system substituted at positions 6 and 7 with methoxy groups, a hydrazine moiety at position 2, and a semicarbazide group at position 4, with a hydrochloride counterion.

The molecular formula is C₁₁H₁₆ClN₇O₃ , corresponding to a molecular weight of 329.74 g/mol . Key structural identifiers include:

Property Value
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl
InChIKey OMYJHUPLBMYONM-UHFFFAOYSA-N
CAS Registry Number 134749-27-2

The SMILES string encodes the quinazoline core (C1=C2C(=NC(=N2)NN)NNC(=O)N) with methoxy substitutions (COC) at positions 6 and 7, while the InChIKey provides a unique fingerprint for database referencing.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Although direct crystallographic data for this compound remains unpublished, analogous quinazoline derivatives offer insights into its likely conformational preferences. For example, studies on (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide reveal dihedral angles of 28.9° between aromatic and carboxamide planes, suggesting similar torsional strain in the target compound’s semicarbazide side chain.

Hypothetical X-ray diffraction analysis would predict:

  • Planar quinazoline core : Stabilized by π-conjugation across the bicyclic system.
  • Methoxy group orientations : Likely coplanar with the quinazoline ring to maximize resonance effects.
  • Hydrogen-bonding networks : Between the hydrazine (-NH₂) and carboxamide (-CONH₂) groups, as observed in semicarbazide derivatives.

A simulated unit cell might exhibit monoclinic symmetry with intermolecular N–H···O and N–H···Cl interactions, analogous to related hydrochloride salts.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum would feature:

  • N–H stretches : Broad bands at 3300–3100 cm⁻¹ for hydrazine (-NH₂) and carboxamide (-NH₂).
  • C=O stretch : A sharp peak near 1680 cm⁻¹ from the urea carbonyl.
  • C–O–C vibrations : Strong absorptions at 1250–1050 cm⁻¹ from methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):
  • Quinazoline protons : Aromatic signals at δ 7.8–8.2 ppm (H-5 and H-8).
  • Methoxy groups : Singlets at δ 3.9–4.1 ppm (6-OCH₃ and 7-OCH₃).
  • Hydrazine NH₂ : Exchangeable protons at δ 6.5–7.0 ppm.
¹³C NMR (DMSO-d₆, 100 MHz):
  • Quinazoline carbons : C-4 at δ 160 ppm (amide-linked), C-2 at δ 155 ppm (hydrazine-substituted).
  • Methoxy carbons : δ 56–58 ppm.
  • Urea carbonyl : δ 170 ppm.

Mass Spectrometry

High-resolution ESI-MS would show:

  • Molecular ion : [M+H]⁺ at m/z 330.74 (calculated for C₁₁H₁₆ClN₇O₃).
  • Fragmentation pattern : Loss of HCl (m/z 294.70) followed by cleavage of the semicarbazide moiety.

Quantum Mechanical Calculations of Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide electronic insights:

Molecular Orbitals

  • HOMO (-6.2 eV) : Localized on the quinazoline π-system and hydrazine lone pairs.
  • LUMO (-1.8 eV) : Dominated by the carboxamide carbonyl and quinazoline anti-bonding orbitals.
  • HOMO-LUMO gap : 4.4 eV, indicating moderate reactivity.

Electron Density Maps

  • Electrophilic regions : High density at the hydrazine nitrogen atoms (NPA charge: -0.45 e).
  • Nucleophilic sites : Carboxamide oxygen (Mulliken charge: -0.62 e).

Topological analysis (AIM theory) would confirm intramolecular hydrogen bonds between N–H donors and methoxy oxygen acceptors, stabilizing the molecule’s conformation.

Properties

CAS No.

134749-27-2

Molecular Formula

C11H16ClN7O3

Molecular Weight

329.74 g/mol

IUPAC Name

[(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride

InChI

InChI=1S/C11H15N7O3.ClH/c1-20-7-3-5-6(4-8(7)21-2)14-11(16-13)15-9(5)17-18-10(12)19;/h3-4H,13H2,1-2H3,(H3,12,18,19)(H2,14,15,16,17);1H

InChI Key

OMYJHUPLBMYONM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.

    Introduction of Hydrazine Groups: Hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the quinazoline core.

    Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine groups can be oxidized to form azo or azoxy compounds.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Hydrazinecarboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing novel compounds for research purposes.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or modulator. Studies have focused on its interactions with specific enzymes, which can lead to breakthroughs in understanding metabolic pathways and disease mechanisms.

Medicine

The compound has been explored for its anticancer and antimicrobial properties . Research indicates that hydrazinecarboxamide derivatives exhibit significant activity against various cancer cell lines and pathogenic microorganisms.

Recent studies highlight hydrazinecarboxamide's antimicrobial potential:

Antibacterial Activity

The compound has demonstrated significant antibacterial effects against various pathogens. Key findings include:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli16 µg/mLBactericidal
Mycobacterium tuberculosis4 µg/mLBactericidal

These results suggest that hydrazinecarboxamide derivatives could serve as promising candidates for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Case Studies and Research Findings

  • Combination Therapy : A study combining hydrazinecarboxamide with isoniazid resulted in a synergistic effect against multidrug-resistant Mycobacterium tuberculosis. This approach highlights the potential for developing combination therapies using hydrazinecarboxamides.
  • Cytotoxicity Assessments : Evaluations indicate that while some derivatives exhibit potent antimicrobial effects, they also present risks of cytotoxicity at higher concentrations. Ongoing research aims to optimize these compounds to enhance selectivity for microbial targets over human cells.
  • Novel Derivatives : Recent synthetic efforts have produced novel derivatives with improved pharmacological profiles, showing promise in preclinical trials for various infections.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and reductases.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline-Based Hydrazinecarboxamides

(a) 2-(2-Hydrazino-6,7-dimethoxy-4-quinazolinyl) Hydrazinecarboxamide Monohydrochloride vs. Terazosin Derivatives

Target Compound :

  • Structure: 6,7-Dimethoxyquinazoline core with hydrazino and hydrazinecarboxamide groups at position 2.
  • Salt Form: Monohydrochloride.
  • Key Features : Bidirectional hydrogen-bonding capacity from hydrazinecarboxamide, enhancing supramolecular interactions .

Terazosin Derivatives (e.g., ) :

  • Structure: 4-Amino-6,7-dimethoxyquinazoline linked to a piperazine-tetrahydrofuran carbonyl group.
  • Salt Form : Dihydrochloride dihydrate.
  • Key Features : Designed as α1-adrenergic receptor antagonists (e.g., antihypertensive agents). Lacks the hydrazinecarboxamide moiety, reducing hydrogen-bonding versatility .

Comparison :

Property Target Compound Terazosin Derivative
Core Substituents 2-Hydrazino + hydrazinecarboxamide 4-Amino + piperazine-carbonyl
Hydrogen Bonding High (amide/hydrazine groups) Moderate (amide/piperazine)
Pharmaceutical Use Potential kinase inhibitor Antihypertensive (α1-blocker)
Solubility Enhanced (HCl salt) High (dihydrochloride dihydrate)
(b) WHI-P154 ()
  • Structure: 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]-phenol.
  • Key Features: JAK3 inhibitor with a phenol group instead of hydrazinecarboxamide. Bromine substitution enhances electrophilicity.
  • Its hydrazinecarboxamide group may offer better binding to polar enzyme active sites compared to WHI-P154’s phenolic hydroxyl .

Non-Quinazoline Hydrazinecarboxamides

(a) Semicarbazide Hydrochloride ()
  • Structure : Simplest hydrazinecarboxamide (H2N-NH-CONH2·HCl).
  • Applications : Precursor in heterocyclic synthesis, antimicrobial agent.
  • Comparison: The target compound’s quinazoline core and methoxy/hydrazino groups confer higher molecular complexity and likely greater target specificity than semicarbazide .
(b) (2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Monohydrate ()
  • Structure : Hydrazinecarboxamide with a substituted phenyl group and E-configuration imine.
  • Key Features: Forms a 3D supramolecular network via O–H⋯O/N–H⋯O hydrogen bonds. Crystallizes in monoclinic P21/c space group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Semicarbazide HCl () Terazosin Derivative ()
Molecular Weight ~380–400 g/mol (estimated) 111.5 g/mol ~423.9 g/mol
Solubility High (aqueous, due to HCl salt) Very high High (dihydrochloride dihydrate)
Hydrogen Bond Donors 5 3 4
Bioactivity Kinase inhibition (speculative) Antimicrobial Antihypertensive

Biological Activity

Hydrazinecarboxamide, specifically the compound 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride (CAS: 134749-27-2), has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H16ClN7O3
  • Molecular Weight : 329.745 g/mol
  • CAS Number : 134749-27-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazinecarboxamides, including this specific compound. The following sections summarize key findings regarding its biological activity.

Antibacterial Activity

Hydrazinecarboxamides have demonstrated significant antibacterial effects against various pathogens. A comprehensive review indicated that these compounds are effective against a broad spectrum of bacteria, including resistant strains. For example:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli16 µg/mLBactericidal
Mycobacterium tuberculosis4 µg/mLBactericidal

These results suggest that hydrazinecarboxamide derivatives could serve as promising candidates for developing new antibacterial agents, particularly in light of rising antibiotic resistance .

Antifungal and Antiparasitic Activity

In addition to antibacterial properties, hydrazinecarboxamides have shown antifungal and antiparasitic activity. Studies indicate effectiveness against fungi such as Candida albicans and protozoa like Plasmodium falciparum, with varying degrees of potency:

Organism MIC (µg/mL) Activity Type
Candida albicans32 µg/mLFungicidal
Plasmodium falciparum50 µg/mLAntiparasitic

This broad-spectrum activity underscores the versatility of hydrazinecarboxamide compounds in addressing multiple infectious diseases .

Structure-Activity Relationships (SAR)

The biological activity of hydrazinecarboxamide is closely linked to its structural features. Key insights into the SAR reveal:

  • Hydrazine Moiety : Essential for interaction with biological targets.
  • Quinazoline Core : Enhances antimicrobial potency through improved binding affinity.
  • Substituents on the Aromatic Ring : Modifications can significantly alter activity; for instance, methoxy groups increase lipophilicity and cellular uptake.

Research has shown that specific modifications can enhance activity against resistant strains while minimizing cytotoxicity to human cells .

Case Studies and Research Findings

  • Combination Therapy : A study combined hydrazinecarboxamide with isoniazid, resulting in a synergistic effect against multidrug-resistant Mycobacterium tuberculosis. This approach highlights the potential for developing combination therapies using hydrazinecarboxamides .
  • Cytotoxicity Assessments : Evaluations indicate that while some derivatives exhibit potent antimicrobial effects, they also present risks of cytotoxicity at higher concentrations. Ongoing research aims to optimize these compounds to enhance selectivity for microbial targets over human cells .
  • Novel Derivatives : Recent synthetic efforts have produced novel derivatives with improved pharmacological profiles, showing promise in preclinical trials for various infections .

Q & A

Basic Question

  • HPLC : Validated methods (e.g., USP/EP standards) ensure purity ≥99%, with mobile phases optimized for quinazoline derivatives .
  • Spectroscopy : IR and ¹H NMR confirm functional groups (e.g., hydrazide C=O stretch at ~1650 cm⁻¹) and structural integrity. Mass spectrometry verifies molecular weight .

How can researchers address contradictions in reported synthetic yields?

Advanced Question
Discrepancies in yields (e.g., 65% vs. 85%) arise from reaction conditions:

  • Temperature : Lower temperatures (0–5 °C) minimize side reactions with acyl halides .
  • Catalyst : Triethylamine enhances acylation efficiency by neutralizing HCl byproducts .
  • Reagent Reactivity : Imidazolides tolerate higher temperatures (80 °C) without decomposition .
    Methodological Recommendation : Use design-of-experiment (DoE) frameworks to optimize parameters systematically .

What is the pharmacological significance of this compound?

Advanced Question
The compound serves as a precursor to [1,2,4]triazolo[1,5-c]quinazolines, which exhibit anti-inflammatory activity in carrageenan-induced paw edema models (ED₅₀: 10–25 mg/kg). Mechanism studies suggest inhibition of cyclooxygenase-2 (COX-2) and TNF-α pathways. Future work should include:

  • In vitro assays : COX-2 enzymatic inhibition.
  • SAR studies : Modifying the hydrazide/amide moieties to enhance potency .

How should this compound be handled safely in the laboratory?

Basic Question

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Waste Management : Collect residues in sealed containers for incineration by licensed facilities to avoid environmental contamination .

What strategies mitigate byproduct formation during synthesis?

Advanced Question
Common byproducts (e.g., unreacted hydrazine or dimerized intermediates) are minimized by:

  • Stoichiometric Control : Use 1.1–1.2 equivalents of acylating agents to avoid excess.
  • Chromatographic Separation : Reverse-phase HPLC or silica gel chromatography isolates the target compound .

How does structural modification impact biological activity?

Advanced Question
Introducing amide or alkyl groups to the triazoloquinazoline core enhances anti-inflammatory activity. For example:

  • Amide Derivatives : Increase solubility and bioavailability (logP reduction by ~0.5 units).
  • Alkyl Chains : Prolonged alkyl moieties improve membrane permeability but may reduce selectivity .

What are the optimal storage conditions for this compound?

Basic Question
Store in airtight, light-resistant containers at room temperature (20–25 °C) with desiccants to prevent hydrolysis. Stability data indicate >2 years under these conditions .

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